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Compound of Interest

Compound Name: Amphotericin A

Cat. No.: B1665486

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Streptomyces nodosus, the primary
industrial producer of the potent antifungal agent Amphotericin B. It details the organism's
biology, the biosynthesis of amphotericin, and the methodologies for optimizing its production.
This document is intended to be a comprehensive resource for researchers and professionals
involved in natural product discovery, fermentation technology, and drug development.

Introduction to Streptomyces nodosus and
Amphotericin

Streptomyces nodosus is a Gram-positive, filamentous bacterium belonging to the genus
Streptomyces, which is renowned for its ability to produce a wide array of secondary
metabolites, including over two-thirds of clinically useful antibiotics[1][2]. First identified as the
producer of Amphotericin B, S. nodosus remains the cornerstone of industrial production for
this life-saving antifungal drug[3][4][5]. Amphotericin B is a polyene macrolide antibiotic with a
broad spectrum of activity against systemic fungal infections. It functions by binding to
ergosterol, a key component of fungal cell membranes, leading to the formation of
transmembrane channels that cause leakage of essential cellular contents and subsequent cell
death.

The wild-type strain, S. nodosus ATCC14899, is the original isolate, but significant research
has been dedicated to developing high-yielding mutant strains, such as S. nodosus

© 2025 BenchChem. All rights reserved. 1/12 Tech Support


https://www.benchchem.com/product/b1665486?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC7882699/
https://www.frontiersin.org/journals/bioengineering-and-biotechnology/articles/10.3389/fbioe.2020.621431/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC7373727/
https://www.frontiersin.org/journals/bioengineering-and-biotechnology/articles/10.3389/fbioe.2020.00597/full
https://pubmed.ncbi.nlm.nih.gov/11451671/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1665486?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

ZJB2016050, through mutagenesis techniques to improve production titers for industrial
applications.

Biosynthesis of Amphotericin

Amphotericin B is synthesized via a modular Type | polyketide synthase (PKS) pathway. The
core of this pathway is a large, multi-enzyme complex encoded by a cluster of biosynthetic
genes.

Precursors and the Polyketide Synthase Machinery

The biosynthesis of the amphotericin macrolactone skeleton utilizes three primary precursors
derived from central carbon metabolism: acetyl-CoA, malonyl-CoA, and methylmalonyl-CoA.
The amphotericin biosynthetic gene cluster contains six large PKS genes (amphA, amphB,
amphC, etc.) that encode the modular PKS enzymes. These enzymes function as an assembly
line, sequentially adding and modifying the precursor units to build the polyketide chain.

Gene Cluster Organization and Regulation

The amphotericin biosynthetic gene cluster is extensive, spanning over 100 kilobases of the S.
nodosus chromosome. Beyond the core PKS genes, the cluster also contains genes
responsible for:

Post-PKS Modifications: Enzymes such as cytochrome P450s that perform hydroxylations
on the macrolactone ring.

o Mycosamine Biosynthesis and Attachment: Genes for the synthesis and transfer of the
mycosamine sugar moiety, which is crucial for the compound's activity.

o Regulation: Regulatory genes, including amphRl, RIl, RIll, and RIV, which are involved in
controlling the expression of the biosynthetic genes.

o Transport: ABC transporter genes (amphG, amphH) presumed to be involved in exporting
the final product out of the cell.

Metabolic regulation is a key factor in amphotericin production. A competing pathway for the
synthesis of a sapromomycin analog, which also utilizes malonyl-CoA, has been identified.
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Downregulation or knockout of this competing Type Il PKS pathway can significantly enhance

the flux of precursors towards amphotericin biosynthesis.

Amphotericin B Biosynthesis & Regulation

Central Metabolism

Malonyl-CoA [

Consumption

Competing Pathway

Type Il PKS
(Sapromomycin Analog)

feencon H

l

Precursors

oAI

A

(AmphA, AmphB, AmphC...) Polyketide Chain

Type | PKS Assembly Line

T Chain Elongation

Post-PKS Modification

Glycosylation & »
Einal ificati »! B

Mycosamine
Biosynthesis

Pro-amphotericin =3

Regulatign & Jransport

Regulatory Genes
(amphRI-IV)

ABC Transporters
(amphG, amphH)

)

Modification Enzymes

(e.g., P450s)

Cyclization

Click to download full resolution via product page

Caption: Overview of Amphotericin B biosynthesis and its regulation.

Fermentation and Production Optimization

Optimizing fermentation conditions is critical for achieving high titers of Amphotericin B. This

involves careful control of media composition, physical parameters, and feeding strategies.
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Culture Media and Conditions

S. nodosus is typically grown in a two-stage process: a seed culture to generate sufficient

biomass, followed by inoculation into a production fermentation medium.

Table 1: Representative Media Compositions for S. nodosus Fermentation

Component

Carbon Source

Seed Medium
(Flask)

Glucose (10-15 giL)

Fermentation
Medium (Flask)

Glucose (69-70 giL)

Fermentation
Medium (50-ton
Bioreactor)

Glucose (59 g/L)

Nitrogen Source

Tryptone (15 g/L) /
Peptone (15 g/L)

Cottonseed Meal (25
g/L)

Soybean Flour (47
g/L), Cottonseed Meal
(3.59/L)

Yeast Extract (10 g/L)

Minerals/Salts

NaCl (5 g/L)

K2HPOa4 / KH2POa
(0.1 g/L)

NaCl (6.5 g/L), MgSOa
(4.2 g/L), MnSOa4 (0.1
g/L), CaClz (0.1 g/L)

pH Buffering

CaCOs (1 g/L)

CaCOs (9 g/L)

CaCOs (5.6 g/L)

Other

PEG 2000 (0.9 g/L),
Sodium Citrate (9 g/L)

| Initial pH | 7.0 | 7.0 | 6.6 - 6.9 (controlled) |

Key Fermentation Parameters

Optimizing physical and chemical parameters in a bioreactor is essential for maximizing yield.

Table 2: Optimized Fermentation Parameters for Amphotericin B Production
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Parameter

Temperature

Shake Flask Value

25-26°C

5-L Bioreactor
Value

26°C

Notes

Temperature can
be varied in stages
in larger
bioreactors.

pH

Natural (initially 7.0)

Maintained at 7.0-7.2

pH control is critical,
pH 7.0 showed a
28.4% improvement in
titer and reduced
Amphotericin A
byproduct.

Agitation

200 rpm

500 rpm

Agitation rates are
increased during the
fermentation process
in large-scale

bioreactors.

Aeration

N/A

6 L/min

Airflow is crucial for
supplying dissolved

oxygen to the culture.

| Duration | 4-6 days | ~144 hours (6 days) | Fermentation time depends on strain and

conditions, with peak production often occurring after 100 hours. |

Production Enhancement Strategies

Several strategies have been successfully employed to boost Amphotericin B titers.

Table 3: Summary of Amphotericin B Yield Enhancement Strategies
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Strategy

Mutagenesis

Method

UV and NTG
treatment of wild-
type strain

Result Reference

Increased yield
from 580 mgl/L to
5,260 mglL.

Precursor Feeding

Addition of 10 mg/L
sodium propionate at
24h.

Titer increased by
34% to 6.93 gl/L.

Combined feeding
(isopropanol, alanine,
pyruvate,

nicotinamide).

Titer increased by
28.5% 10 6.63 g/L in

shake flasks.

pH Control

Maintained pH at 7.0
in a 5-L fermentor.

Titer increased by
28.4% to 12.66 g/L.

Genetic Engineering

Deletion of competing
Type Il PKS gene
(PKS5).

AmB titer improved
from 5.01 g/L to 6.32
g/L.

Overexpression of
precursor-supplying
genes in a APKS5
mutant.

AmB titer improved to
7.06 g/L in shake

flasks.

| | Fed-batch fermentation of genetically engineered strain in 5-L bioreactor. | Achieved a final

titer of 15.6 g/L. | |

Experimental Protocols

This section outlines key methodologies for the cultivation of S. nodosus and the analysis of

Amphotericin B production.

Protocol for Shake Flask Fermentation

This protocol is adapted for laboratory-scale production and optimization experiments.

o Seed Culture Preparation:
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o Prepare the seed medium (e.g., tryptone 1.5%, yeast extract 1%, NaCl 0.5%, glucose 1%,
CaCO0s 0.1%, pH 7.0).

o Inoculate 50 mL of seed medium in a 250-mL baffled flask with spores or a mycelial stock
of S. nodosus.

o Incubate at 26°C on a rotary shaker at 200 rpm for 48 hours.

e Production Fermentation:

o Prepare the fermentation medium (e.g., glucose 7%, cottonseed meal 2.5%, CaCOs 0.9%,
K2HPO4 0.01%, pH 7.0).

o Inoculate 50 mL of fermentation medium in a 500-mL flask with 2 mL of the seed culture (a

4% v/v inoculation).
o Incubate at 26°C and 200 rpm for 4 to 6 days.

o Withdraw samples periodically for analysis.
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Workflow for Production Optimization
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Caption: General workflow for strain improvement and fermentation optimization.
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Protocol for Amphotericin Extraction and Quantification

o Extraction:

[e]

(¢]

o

[¢]

Take a known volume of the fermentation broth.

Extract the amphotericin from the mycelium using a suitable solvent like dimethyl sulfoxide
(DMSO).

For example, mix the sample and shake at 25°C for 20 minutes.

Centrifuge the mixture to pellet the cell debris and collect the supernatant containing the
extracted amphotericin.

e Quantification by HPLC:

[¢]

Instrumentation: A standard HPLC system with a UV detector is required.

Column: A C18 reversed-phase column is commonly used (e.g., Luna C18, 250 x 4.6 mm,
5um).

Mobile Phase: A mixture of organic solvents and an acidic buffer is typical. For example, a
mobile phase consisting of acetonitrile, tetrahydrofuran, and o-phosphoric acid buffer (pH
6.0) in a ratio of 60:30:10 (v/v/v) has been reported. Another system uses a phosphate
buffer (pH 3.0) and acetonitrile (65:35, v/v).

Detection: Amphotericin B has a characteristic UV absorption spectrum with major peaks
around 364, 382, and 405 nm. Detection is typically set at one of these wavelengths, such
as 407 nm.

Procedure:

» Prepare a standard curve using a known concentration range of pure Amphotericin B
standard.

» Filter the extracted sample through a 0.45 pum filter.

» |nject a known volume (e.g., 20 pL) onto the HPLC system.
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» Quantify the Amphotericin B in the sample by comparing its peak area to the standard

curve.

Protocol for Genetic Manipulation of S. nhodosus

Genetic manipulation of Streptomyces species is a powerful tool for strain improvement but can
be challenging. General protocols often need to be adapted for specific strains.

e Genomic DNA Isolation:

[e]

Grow S. nodosus in a suitable liquid medium (e.g., TSB) for 2-5 days.

o

Harvest mycelia by centrifugation.

[¢]

Lyse the cells using lysozyme treatment (e.g., 1 hour at 37°C).

o

Perform a series of phenol:chloroform extractions to remove proteins and lipids, followed
by isopropanol precipitation to recover the genomic DNA.

e Transformation:

o Protoplast Formation: Grow mycelia and treat with lysozyme in a hypertonic buffer to
gently remove the cell wall, forming protoplasts.

o Transformation: Introduce plasmid DNA into the protoplasts in the presence of
polyethylene glycol (PEG).

o Regeneration: Plate the transformed protoplasts on a regeneration medium to allow them
to revert to their mycelial form. Select for transformants using an appropriate antibiotic
resistance marker.

o Conjugation: Intergeneric conjugation with E. coli (e.g., the non-methylating strain
ET12567/pUZ8002) is an alternative and often more efficient method for introducing DNA
into Streptomyces.

Conclusion
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Streptomyces nodosus is a vital microorganism for the production of the antifungal agent
Amphotericin B. Decades of research have provided a deep understanding of its genetics,
metabolism, and fermentation requirements. Significant enhancements in production titers
have been achieved through a combination of classical strain mutagenesis, optimization of
fermentation parameters, and modern genetic engineering techniques. By leveraging the
detailed protocols and quantitative data presented in this guide, researchers and drug
development professionals can further refine production processes, engineer novel
amphotericin analogues, and continue to harness the biosynthetic potential of this remarkable
organism.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of ress Hast
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